molecular formula C4H4B2 B14356823 CID 71328778 CAS No. 92116-65-9

CID 71328778

Cat. No.: B14356823
CAS No.: 92116-65-9
M. Wt: 73.70 g/mol
InChI Key: FDZZOJHGVPIGCW-UHFFFAOYSA-N
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Description

Status of Available Data: No structural, pharmacological, or physicochemical properties of CID 71328778 are described in the provided evidence. For a comprehensive introduction, the following parameters would typically be required:

  • Chemical structure (e.g., IUPAC name, molecular formula, stereochemistry) .

  • Physicochemical properties: LogP, solubility, molecular weight, hydrogen bond donors/acceptors, TPSA (Topological Polar Surface Area) .
  • Biological activity: Target receptors, IC50/EC50 values, mechanism of action .

Properties

CAS No.

92116-65-9

Molecular Formula

C4H4B2

Molecular Weight

73.70 g/mol

InChI

InChI=1S/C4H4B2/c1-2-5-4(1)3-6-4/h1-2H,3H2

InChI Key

FDZZOJHGVPIGCW-UHFFFAOYSA-N

Canonical SMILES

[B]1CC12[B]C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71328778 involves a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality. The production process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

CID 71328778 can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Scientific Research Applications

CID 71328778 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It may be employed in biological studies to investigate its effects on cellular processes and biochemical pathways.

    Medicine: this compound could be explored for its potential therapeutic properties and its role in drug development.

    Industry: The compound may have industrial applications in the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of CID 71328778 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the nature of the compound and its targets.

Comparison with Similar Compounds

Example Framework :

Parameter Typical Data Required Example from Evidence (CID 53216313)
Molecular Formula C6H5BBrClO2 C6H5BBrClO2
Molecular Weight 235.27 g/mol 235.27 g/mol
LogP (XLOGP3) 2.15 2.15
Solubility 0.24 mg/ml (ESOL) 0.24 mg/ml

Comparison with Similar Compounds

Methodology :
To compare CID 71328778 with analogs, researchers would:

Identify structurally/functionally similar compounds using databases like PubChem or ChEMBL .

Analyze descriptors : LogP, molecular weight, hydrogen bonding, and bioactivity .

Validate comparisons with machine learning models or experimental assays .

Example from Evidence :

  • CID 46907796 (Nrf2 inhibitor) was compared to ChEMBL1724922 and ChEMBL1711746 based on structural motifs and inhibitory potency (IC50 = 4.908 μM) .
  • CID 53216313 (boronic acid derivative) was compared to analogs like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) .

Hypothetical Comparison Table :

Compound (CID) Molecular Formula LogP Target/Activity Similarity Score
This compound Not available N/A Unknown
CID 53216313 C6H5BBrClO2 2.15 Unknown 0.87 (vs. analog)
CID 46907796 Not provided N/A Nrf2 inhibition (4.9 μM) Structural

Research Findings and Limitations

Key Challenges :

  • Absence of primary data : Structural and bioactivity data for this compound are missing in the evidence .
  • Referencing standards : Per journal guidelines, comparisons require explicit citations of peer-reviewed studies, which are unavailable here .

Recommendations for Future Work :

  • Synthesize this compound and characterize its properties using GC-MS, NMR, or X-ray crystallography .
  • Use cheminformatics tools (e.g., QSAR models) to predict its activity and compare it with known analogs .

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